4-Chloromethyl-3-methyl-5-phenyl-isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

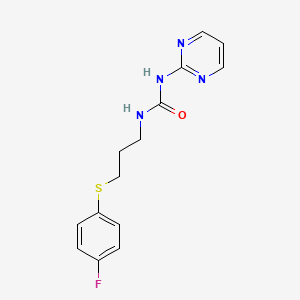

“4-Chloromethyl-3-methyl-5-phenyl-isoxazole” is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is used in various chemical reactions .

Synthesis Analysis

Isoxazoles, including “4-Chloromethyl-3-methyl-5-phenyl-isoxazole”, are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” consists of a five-membered heterocyclic moiety . The structure includes a chloromethyl group, a methyl group, and a phenyl group attached to the isoxazole ring .

Chemical Reactions Analysis

Isoxazoles, including “4-Chloromethyl-3-methyl-5-phenyl-isoxazole”, participate in various chemical reactions. They are described as inhibitors of acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .

Applications De Recherche Scientifique

Tautomerism and Basicity Studies

- Tautomerism of Heteroaromatic Compounds : Studies have shown that isoxazoles, including derivatives like 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, can exist in different tautomeric forms, which influences their chemical behavior and applications (Boulton & Katritzky, 1961).

Synthesis and Reactivity

- Preparation and Lithiation : Research on the preparation and lithiation of isoxazoles, including those with similar structures to 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, indicates potential for creating novel compounds with diverse chemical properties (Micetich & Chin, 1970).

Biological and Pharmacological Applications

- Antimicrobial Activity : Isoxazole derivatives, similar to 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, have been studied for their antimicrobial properties, showing effectiveness against certain bacterial and fungal strains (Banpurkar et al., 2018).

Chemical Structure and Behavior

- Photochemistry and Vibrational Spectra : Studies on similar isoxazole compounds, focusing on their photochemical behaviors and vibrational spectra, can provide insights into the properties and applications of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (Lopes et al., 2011).

Novel Compounds and Synthesis Methods

- Synthesis of Functional Isoxazole Derivatives : Research has been conducted on the synthesis of functional isoxazole derivatives from compounds like 3-chloromethyl-5-phenylisoxazoles, which could relate to the reactivity and potential applications of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (Potkin et al., 2015).

Mécanisme D'action

Safety and Hazards

Handling “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” requires safety precautions. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it should be handled with protective gloves, protective clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

Orientations Futures

The future directions of “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” and other isoxazoles involve further exploration of their potential applications in drug discovery, particularly as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer’s disease . Additionally, the development of eco-friendly synthetic strategies for isoxazoles is an important area of future research .

Propriétés

IUPAC Name |

4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZXNDQRBZYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-3-methyl-5-phenyl-isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)

![1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene](/img/structure/B2686285.png)

![1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2686288.png)

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/no-structure.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)

![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)

![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)